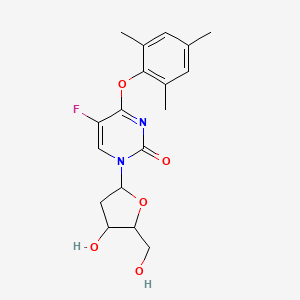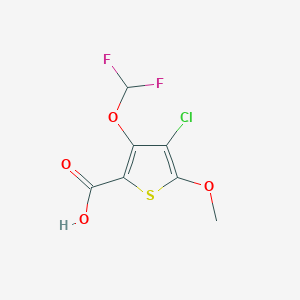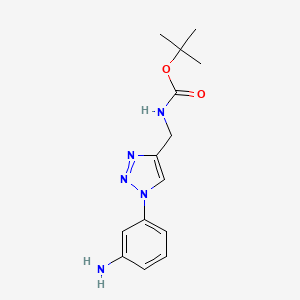
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid: is a compound that features a unique combination of a cyclohexane ring and an azetidine moiety The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane carboxylic acid moiety. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions . The cyclohexane carboxylic acid moiety can be introduced through standard organic synthesis techniques involving the functionalization of cyclohexane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the cyclohexane ring or the azetidine moiety.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the cyclohexane ring.
Scientific Research Applications
Chemistry: In chemistry, trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. Its structural similarity to certain natural products makes it a valuable tool for probing biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The azetidine ring is a common motif in drug design due to its ability to interact with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials and polymers. Its reactivity and structural properties make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the azetidine ring. The ring strain and nitrogen atom in the azetidine moiety allow for unique interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific target and context.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine-containing compound with different functional groups.
Cyclohexane-1-carboxylic acid: Lacks the azetidine ring but shares the cyclohexane carboxylic acid moiety.
trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: Contains a substituted cyclohexane ring but no azetidine moiety.
Uniqueness: The uniqueness of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid lies in the combination of the azetidine ring and the cyclohexane carboxylic acid moiety
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(azetidine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
BSPOHMGSQGKMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)


![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)
![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)




